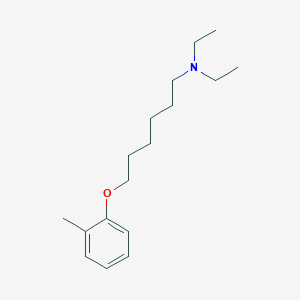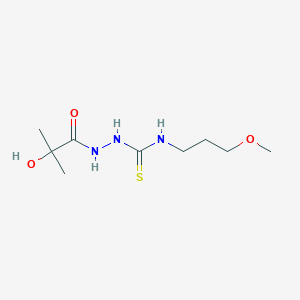
2-cyano-N-(2,4-dimethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide
Descripción general
Descripción
2-cyano-N-(2,4-dimethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide, also known as DMCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMCM belongs to the class of compounds known as benzodiazepines, which are known to have sedative and anxiolytic effects.
Mecanismo De Acción
2-cyano-N-(2,4-dimethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide acts as a positive allosteric modulator of GABA(A) receptors, enhancing the effects of the neurotransmitter GABA on these receptors. This results in an increase in the inhibitory tone of the central nervous system, leading to sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its sedative and anxiolytic effects, this compound has been shown to have anticonvulsant and muscle relaxant properties. It has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-N-(2,4-dimethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide in lab experiments is its high affinity for GABA(A) receptors. This makes it a valuable tool for the study of these receptors and their role in various physiological processes. However, one limitation of using this compound is its potential for toxicity. Careful dosing and monitoring are required to ensure that toxic effects are minimized.
Direcciones Futuras
There are many potential future directions for the study of 2-cyano-N-(2,4-dimethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide. One area of interest is the development of new ligands for GABA(A) receptors based on the structure of this compound. Another area of interest is the study of the effects of this compound on other physiological systems, such as the immune system and the endocrine system. Additionally, there is interest in the development of new formulations of this compound for use in clinical settings.
Aplicaciones Científicas De Investigación
2-cyano-N-(2,4-dimethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of this compound is its use as a ligand for the study of GABA(A) receptors. GABA(A) receptors are a class of receptors that are widely distributed in the central nervous system and are involved in the regulation of anxiety, sleep, and muscle relaxation. This compound has been shown to bind to GABA(A) receptors with high affinity, making it a valuable tool for the study of these receptors.
Propiedades
IUPAC Name |
2-cyano-N-(2,4-dimethoxyphenyl)-2-(4-methylcyclohexylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-4-6-13(7-5-12)15(11-19)18(21)20-16-9-8-14(22-2)10-17(16)23-3/h8-10,12H,4-7H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUCLAONPMKNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)OC)OC)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4682587.png)
![{4-bromo-2-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4682604.png)

![2-(3-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4682610.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4682613.png)
![3-cyclopropyl-6-(4-methoxyphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4682618.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B4682639.png)

![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4682663.png)
![4-(benzylthio)-2-ethyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B4682669.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4682676.png)
![N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B4682679.png)
